molecular formula C20H22BrN3O2 B2464685 9-Bromo-1'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 374909-65-6

9-Bromo-1'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2464685
CAS No.: 374909-65-6
M. Wt: 416.319
InChI Key: WTYFULIJGJITQY-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule with several functional groups. It contains a bromine atom, a methyl group, a furan ring, and a spiro configuration which is a type of chemical compound, named because of their analogy with the spiro compounds derived from the spiropyran. The spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] part suggests a spiro compound where two rings share a single atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The spiro configuration would result in a three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the bromine atom could be involved in substitution reactions, while the furan ring could participate in electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, molecular weight, and the presence of certain functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Potential CNS Agents

The synthesis of compounds structurally related to 9-Bromo-1'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] has been motivated by their potential as central nervous system agents. Bauer et al. (1976) synthesized derivatives like 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] influenced by a common aminoalkyl(aryl)isobenzofuran moiety found in antidepressants. This research revealed that variations in the moiety can significantly affect the compounds' biological activity, particularly their ability to inhibit tetrabenazine-induced ptosis (Bauer et al., 1976).

Antimicrobial, Anti-Inflammatory, and Antioxidant Activities

Mandzyuk et al. (2020) explored the synthesis of spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, revealing compounds with significant antimicrobial activity against S. aureus, alongside notable anti-inflammatory and antioxidant activities. These findings suggest the potential of such compounds in therapeutic applications, particularly in treating infections and inflammatory conditions (Mandzyuk et al., 2020).

Affinity for σ1- and σ2-Receptors

Research by Maier and Wünsch (2002) investigated the affinity of spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines] for σ1- and σ2-receptors. Their study highlighted that specific structural variations in these compounds can significantly influence their receptor affinity, suggesting potential applications in neurological and psychiatric disorders (Maier & Wünsch, 2002).

Synthesis of Acetyl-CoA Carboxylase Inhibitors

Huard et al. (2012) focused on synthesizing acetyl-CoA carboxylase inhibitors using a pyrazolo[3,4-c]pyridin-based spirolactam core. Their work demonstrates the potential of these compounds in metabolic regulation, potentially addressing conditions related to abnormal fatty acid synthesis and metabolism (Huard et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, brominated compounds can often be hazardous and require careful handling .

Future Directions

The future research directions would depend on the specific properties and potential applications of this compound. It could be studied for potential medicinal properties, or researchers could investigate its physical and chemical properties further .

Properties

IUPAC Name

9-bromo-1'-methyl-2-(5-methylfuran-2-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O2/c1-13-3-5-19(25-13)16-12-17-15-11-14(21)4-6-18(15)26-20(24(17)22-16)7-9-23(2)10-8-20/h3-6,11,17H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYFULIJGJITQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC35CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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